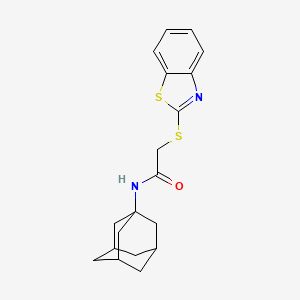![molecular formula C14H16N2O4S B4403322 4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4403322.png)
4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide
Overview
Description
4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide, also known as ESI-09, is a small molecule inhibitor of RAC1, a protein involved in various cellular processes such as cell migration, proliferation, and differentiation. ESI-09 has gained attention in scientific research due to its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide inhibits the activity of RAC1, a small GTPase protein that plays a key role in various cellular processes. RAC1 is involved in the regulation of actin cytoskeleton dynamics, which is essential for cell migration, proliferation, and differentiation. By inhibiting RAC1 activity, this compound disrupts the actin cytoskeleton and inhibits cellular processes that rely on RAC1 activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound inhibits the expression of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix and promote cancer cell invasion. In vascular smooth muscle cells, this compound inhibits the expression of cyclin D1, a protein involved in cell cycle progression, and reduces cell proliferation. In neurons, this compound reduces the production of pro-inflammatory cytokines and improves mitochondrial function, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide has several advantages for lab experiments, including its small molecular weight, high solubility, and ease of synthesis. However, this compound has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.
Future Directions
There are several future directions for research on 4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to optimize its potency and selectivity to improve its efficacy and reduce potential off-target effects. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its downstream effects on cellular processes.
Scientific Research Applications
4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. In cardiovascular research, this compound has been shown to reduce vascular smooth muscle cell proliferation and migration, indicating its potential in preventing restenosis after angioplasty. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
4-(ethylsulfonylamino)-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-2-21(18,19)16-12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-20-13/h3-9,16H,2,10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWFDUGZAHRKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403241.png)


![4-[4-(4-biphenylyloxy)butyl]morpholine hydrochloride](/img/structure/B4403259.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide](/img/structure/B4403271.png)
![2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4403284.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4403285.png)
![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4403304.png)
![phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone](/img/structure/B4403315.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4403330.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4403335.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4403341.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4403347.png)